Glochidiol

Description

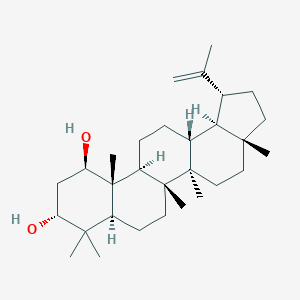

Structure

3D Structure

Properties

IUPAC Name |

(1R,3aR,5aR,5bR,7aS,9R,11R,11aR,11bS,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20+,21-,22-,23+,24+,25+,27+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEUJTWPRYKNNX-DZEONHSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](C[C@H](C5(C)C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318386 | |

| Record name | Glochidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6610-56-6 | |

| Record name | Glochidiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6610-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glochidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Phytochemical Distribution and Isolation of Glochidiol

Natural Occurrence and Botanical Sources of Glochidiol

This compound is a naturally occurring triterpenoid (B12794562), a class of compounds formed by the condensation of six isoprene (B109036) units, with the general formula C30H48 ctdbase.org. It is frequently isolated and considered a characteristic metabolite within the phytochemical profiles of certain plant genera.

Occurrence within the Genus Glochidion (e.g., G. velutinum, G. multiloculare)

This compound is notably found within the genus Glochidion, a group of flowering plants belonging to the family Phyllanthaceae researchgate.net. It is recognized as one of the three naturally occurring triterpenoids—glochidonol, this compound, and glochidone (B111570)—that are frequently isolated and considered characteristic metabolites of this genus researchgate.netresearchgate.netresearchgate.net.

Glochidion velutinum : this compound has been identified as a constituent in Glochidion velutinum, a small tree or large shrub primarily distributed in parts of Asia, including India, Nepal, China, and Myanmar researchgate.netjbino.comnih.govtheferns.infowjbphs.com. Phytochemical studies on the leaves of G. velutinum have contributed to establishing its profile, which includes triterpenoids like this compound researchgate.netnih.gov.

Glochidion multiloculare : This compound has also been isolated from Glochidion multiloculare (synonym: Phyllanthus multilocularis), an evergreen shrub or small tree found in regions such as Bhutan, India, Myanmar, Nepal, and Bangladesh researchgate.netbanglajol.inforesearchgate.net. Previous phytochemical investigations of G. multiloculare have revealed the isolation of this compound, along with other triterpenoids such as glochilocudiol, glochidone, and lupeol (B1675499) from its aerial parts, including leaves and stem barks researchgate.netbanglajol.inforesearchgate.netscispace.com.

Other Glochidion Species : Beyond these specific examples, this compound has also been reported in the bark and roots of Glochidion lanceolarium scispace.com.

Presence in Related Genera (e.g., Phyllanthus urinaria)

Molecular phylogenetic studies have indicated a close relationship between Glochidion and Phyllanthus, with some revisions subsuming Glochidion into the broader genus Phyllanthus theferns.infobanglajol.inforesearchgate.net. Consistent with this, this compound has been identified in Phyllanthus urinaria L., an annual perennial herbal species widely distributed in tropical and subtropical regions, including Asia, Africa, and South America frontiersin.orge-century.usresearchgate.netresearchgate.netnih.gov. P. urinaria is known to contain various terpenes, including triterpenes like this compound and oleanolic acid, as part of its diverse phytochemical composition frontiersin.orge-century.usresearchgate.netresearchgate.net.

Characteristic Metabolite within Phytochemical Profiles

This compound is recognized as a key component of the phytochemical profiles of the plants in which it occurs. In the genus Glochidion, this compound, glochidonol, and glochidone are frequently isolated and are considered characteristic metabolites researchgate.netresearchgate.netresearchgate.net. The broader phytochemical profiles of Glochidion species encompass a wide array of compounds, including terpenoids (to which this compound belongs), sterols, saponins, lignans, flavonoids, mono-phenols, megastigmanes, butenolides, glycosides, alkaloids, cyanogens, tocopherols, and fatty acids researchgate.netresearchgate.netmdpi.comresearchgate.net. Similarly, Phyllanthus urinaria is a rich source of various secondary metabolites, including lignans, tannins, flavonoids, phenolics, and terpenoids frontiersin.orgresearchgate.netresearchgate.netnih.gov. The consistent presence and frequent isolation of this compound highlight its significance as a characteristic triterpenoid in these botanical sources.

Methodologies for Isolation of this compound from Plant Material

The isolation of specific chemical compounds like this compound from complex plant matrices requires a systematic approach involving initial extraction and subsequent purification steps.

Extraction Techniques from Various Plant Tissues

Extraction is the crucial first step in analyzing medicinal plants, aiming to efficiently liberate desired chemical components from the plant material into a suitable solvent nih.govksu.edu.sa. The choice of extraction method depends on the nature of the plant material, the target compound, the solvent used, pH, temperature, and the solvent-to-sample ratio nih.govnih.gov.

Common extraction techniques employed for plant materials include:

Maceration : This involves soaking coarsely powdered plant material (e.g., leaves, stem bark, roots) in an appropriate solvent (menstruum) for a period, followed by filtration and concentration of the filtrate nih.govksu.edu.sanih.govgroupeberkem.com.

Decoction : This technique involves boiling plant materials, particularly tougher parts like stems, roots, or bark, in water for a specific duration to extract heat-stable phytochemicals nih.govgroupeberkem.comresearchgate.net.

Percolation : In this method, a solvent slowly passes through the plant biomass to extract soluble compounds nih.govgroupeberkem.comresearchgate.net.

Soxhlet Extraction : This is a continuous extraction method often used for dried plant samples, where the solvent is repeatedly vaporized and condensed, flowing through the plant material ksu.edu.sanih.govresearchgate.net.

Modern Techniques : Other advanced methods include solid-phase micro-extraction, supercritical-fluid extraction, pressurized-liquid extraction, microwave-assisted extraction, solid-phase extraction, and ultrasound-assisted extraction nih.govnih.gov.

For the extraction of this compound and other triterpenoids, organic solvents are commonly used. For instance, methanol (B129727) has been utilized for the extraction of powdered bark from Glochidion multiloculare researchgate.netbanglajol.info. Similarly, extracts of Glochidion velutinum leaves have been prepared using methanol, ethyl acetate, and n-hexane wjbphs.com. The selection of a solvent system is largely dependent on the specific nature of the bioactive compound being targeted; polar solvents like methanol or ethanol (B145695) are used for hydrophilic compounds, while dichloromethane (B109758) or its mixtures are preferred for more lipophilic compounds nih.gov. Hexane extraction can also be employed to remove chlorophyll (B73375) nih.gov.

Chromatographic Purification Strategies for this compound

Following extraction, crude plant extracts contain a complex mixture of compounds, necessitating purification to isolate this compound. Chromatographic techniques are essential for separating compounds based on their differential interactions with a stationary phase and a mobile phase nih.gov.

Key chromatographic strategies include:

Column Chromatography : This is a widely used technique where the extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel, as used in the isolation of triterpenes from G. multiloculare researchgate.net) and eluted with a solvent system of increasing polarity researchgate.net. Vacuum liquid chromatography (VLC) is a variation that can be used for fractionation, as seen in the purification of G. multiloculare extracts researchgate.netbanglajol.info.

Thin-Layer Chromatography (TLC) : This technique uses an adsorption mechanism to separate compounds on a thin layer of stationary phase (e.g., silica gel) coated on a plate. It is useful for preliminary separation and monitoring purification progress, particularly for low molecular weight compounds nih.govdergipark.org.tr.

High-Performance Liquid Chromatography (HPLC) : HPLC offers high resolution and sensitivity for the separation and quantification of compounds. It is often used in the final stages of purification to achieve high purity mdpi.comnih.govnih.gov.

Other Advanced Chromatographic Methods : More specialized techniques like ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and affinity chromatography (AC) are also employed, often in multi-step purification schemes, to achieve high purity and recovery of target compounds frontiersin.orgresearchgate.netsigmaaldrich.comchromatographyonline.comnih.gov.

The general strategy for purification often involves a combination of these techniques, moving from less selective to more selective methods to progressively enrich and isolate the compound of interest.

Pharmacological Activities and Molecular Mechanisms of Glochidiol

Antiproliferative and Anticancer Activities of Glochidiol

This compound exhibits significant antiproliferative and anticancer activities, which have been demonstrated through both in vitro and in vivo studies. Its mechanism of action primarily involves targeting tubulin, leading to cell cycle disruption and the induction of apoptosis in cancer cells.

In Vitro Cytotoxicity against Various Cancer Cell Lines

Studies have shown that this compound possesses potent antiproliferative activity against a range of human cancer cell lines, particularly those derived from lung cancer. For instance, this compound has demonstrated efficacy against lung cancer cell lines such as NCI-H2087, HOP-62, NCI-H520, HCC-44, HARA, EPLC-272H, NCI-H3122, COR-L105, and Calu-6. The inhibitory concentrations (IC50 values) against these cell lines vary, indicating its potent cytotoxic effects nih.govresearchgate.net. While Glochidion species, from which this compound is isolated, have shown cytotoxic activity against various cancer cells, including breast and prostate cancer, specific detailed in vitro cytotoxicity data for this compound against colorectal cancer cell lines were not explicitly detailed in the provided research findings mdpi.commdpi.comdovepress.com.

Table 1: In Vitro Cytotoxicity of this compound Against Lung Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) |

| NCI-H2087 | 4.12 |

| HOP-62 | 2.01 |

| NCI-H520 | 7.53 |

| HCC-44 | 1.62 |

| HARA | 4.79 |

| EPLC-272H | 7.69 |

| NCI-H3122 | 2.36 |

| COR-L105 | 6.07 |

| Calu-6 | 2.10 |

Data extracted from nih.govresearchgate.net.

In Vivo Tumor Growth Inhibition Studies

Beyond in vitro observations, this compound has also demonstrated significant in vivo anticancer effects. Research has shown that this compound effectively inhibits the growth of lung cancer HCC-44 xenograft tumors in nude mice nih.govresearchgate.net. This indicates its potential as a therapeutic agent for suppressing tumor progression in a living system.

Targeting of Tubulin and Inhibition of Tubulin Polymerization

A key molecular mechanism underlying this compound's anticancer activity is its interaction with tubulin. This compound has been found to inhibit tubulin polymerization in vitro with an IC50 value of 2.76 µM nih.govresearchgate.net. This inhibition of tubulin polymerization leads to the disruption of cellular microtubules, which are crucial for various cellular processes, including cell division researchgate.netcytoskeleton.com. By interfering with microtubule dynamics, this compound impedes the proper formation of the mitotic spindle, thereby halting cancer cell proliferation.

Interaction with the Colchicine (B1669291) Binding Site of Tubulin

Further mechanistic studies have elucidated that this compound interacts with tubulin by specifically targeting the colchicine binding site nih.govresearchgate.netresearchgate.net. This interaction has been supported by docking analysis, immunofluorescence staining, and EBI (N,N′-ethylene-bis(iodoacetamide)) competition assays nih.govresearchgate.netresearchgate.net. The ability of this compound to bind to this specific site suggests its potential as a novel colchicine binding site inhibitor, a class of antimitotic agents known for their strong antitumor potential nih.govresearchgate.netnih.gov.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The disruption of tubulin dynamics by this compound ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells. This compound has been shown to induce G2/M phase cell cycle arrest, preventing cancer cells from proceeding through mitosis researchgate.netbiorxiv.org. Following this arrest, this compound promotes the initiation of apoptosis, a programmed cell death pathway, thereby eliminating the aberrant cells researchgate.netbiorxiv.org. This dual mechanism of cell cycle arrest and subsequent apoptosis is a critical aspect of its anticancer efficacy.

Antioxidant Activities of this compound

In addition to its anticancer properties, this compound has been associated with antioxidant activities. This compound is a triterpenoid (B12794562) frequently isolated from plants belonging to the Glochidion genus, which are recognized for their antioxidative attributes researchgate.netresearchgate.net. Extracts from Glochidion velutinum, a plant from which this compound is a constituent, have reported antioxidant activity mdpi.com. Similarly, Glochidion multiloculare, another species containing this compound, has shown significant antioxidant activity banglajol.info. While direct, specific quantitative data for this compound's antioxidant activity (e.g., IC50 values in DPPH or ABTS assays) were not explicitly detailed in the provided search results, its presence in and association with plants known for their antioxidant properties suggests its contribution to these effects mdpi.comresearchgate.netresearchgate.netbanglajol.infonih.gov.

Mechanisms of Free Radical Scavenging

This compound, as a prominent constituent of Glochidion extracts, contributes to their observed antioxidant properties. Studies on Glochidion crude extracts and their isolated compounds have demonstrated significant antioxidant activity, often assessed through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging assay. researchgate.netnih.govresearchgate.net For instance, the methanol (B129727) extract of Glochidion hypoleucum, which contains triterpenoids including this compound, was shown to inhibit DPPH radicals and attenuate hydrogen peroxide (H2O2)-induced intracellular reactive oxygen species (ROS) production in HEK-293 cells. nih.gov

Antioxidants typically exert their effects through various mechanisms, broadly categorized as chain-breaking or preventive. Chain-breaking antioxidants directly scavenge free radicals, while preventive antioxidants inhibit their formation. nih.gov For compounds possessing hydroxyl groups, common free radical scavenging mechanisms include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.net While these general mechanisms apply to many antioxidant compounds, specific detailed studies on the direct free radical scavenging mechanisms of isolated this compound are less extensively reported in the provided literature.

Modulation of Oxidative Stress Pathways

The modulation of oxidative stress pathways is a key aspect of the antioxidant effects observed with Glochidion extracts. For example, the leaf extract of Glochidion littorale has been shown to ameliorate H2O2-induced oxidative stress by reducing the accumulation of reactive oxygen species (ROS). nih.govmdpi.com More specifically, the methanol extract of Glochidion zeylanicum demonstrated protective effects against H2O2/glutamate-induced oxidative toxicity in cultured neuronal cells (HT-22 and Neuro-2a) and Caenorhabditis elegans models. This protective action was linked to the inhibition of intracellular ROS generation and an increase in the expression of endogenous antioxidant enzymes, such as superoxide (B77818) dismutases (SODs), glutathione (B108866) peroxidases (GPx), and glutathione S-transferases (GSTs). mdpi.compatsnap.com

A significant molecular mechanism implicated in these effects is the activation of the SIRT1/Nrf2 signaling pathway. mdpi.compatsnap.comscirp.orgdovepress.commdpi.combrieflands.comwikipedia.org The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of cellular defense against oxidative stress. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), promoting the transcription of various protective genes, including those for detoxifying enzymes and antioxidant proteins. mdpi.comnih.gov While these findings are robust for Glochidion extracts, further research specifically on isolated this compound is needed to fully elucidate its direct role in modulating these precise oxidative stress pathways.

Anti-inflammatory Activities of this compound

This compound exhibits notable anti-inflammatory activity. researchgate.net Extracts from Glochidion species, containing this compound, have been extensively studied for their anti-inflammatory potential. For instance, the methanol extract of Glochidion multiloculare demonstrated significant anti-inflammatory effects. mdpi.com Similarly, an ethanolic extract of Glochidion daltonii was shown to inhibit the expression of pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and effectively reduced paw edema in animal models. nih.gov

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of Glochidion extracts, to which this compound contributes, involve the inhibition of various pro-inflammatory mediators. These mediators include nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins such as IL-1β and IL-6. Studies on Glochidion ellipticum extracts, for example, demonstrated their ability to significantly lower the levels of NO, reactive oxygen species (ROS), TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-induced macrophage cells. dovepress.com Furthermore, these extracts markedly diminished the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes crucial for the production of NO and prostaglandins, respectively. dovepress.com While these effects are observed in extracts containing this compound, direct studies on isolated this compound specifically inhibiting these mediators are needed for a more precise understanding of its individual contribution.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory actions of Glochidion extracts are often mediated through the modulation of key inflammatory signaling pathways. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of immune and inflammatory responses, and its activation leads to the expression of numerous pro-inflammatory genes. Extracts from Glochidion ellipticum have been shown to ameliorate dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis by blocking the NF-κB signaling pathway. dovepress.com This involves the inhibition of NF-κB DNA binding activity and the suppression of the degradation and phosphorylation of its inhibitor, IκB-alpha, which prevents the nuclear translocation of NF-κB subunits (p50 and p65). Other important inflammatory signaling pathways include Signal Transducer and Activator of Transcription 3 (STAT3) and Activator Protein 1 (AP-1), which often cooperate with NF-κB in the inflammatory process. While the modulation of these pathways is evident in Glochidion extracts, the direct and specific impact of isolated this compound on these pathways requires further investigation.

Neuroprotective Activities of this compound

This compound demonstrates promising neuroprotective activities. researchgate.net A significant mechanism contributing to its neuroprotective potential is its potent, selective, and dose-dependent inhibitory effect on acetylcholinesterase. This enzyme plays a critical role in the breakdown of acetylcholine, a neurotransmitter vital for cognitive function, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Alzheimer's.

Beyond this direct enzymatic inhibition, studies on Glochidion extracts, where this compound is a component, provide further insights into neuroprotection. For instance, Glochidion littorale leaf extract exhibited neuroprotective effects against H2O2-induced oxidative stress and 1-methyl-4-phenylpyridinium (MPP+)-induced neurodegeneration in Caenorhabditis elegans by activating the DAF-16 transcription factor. nih.govmdpi.com Additionally, Glochidion zeylanicum methanol extract protected against H2O2/glutamate/amyloid-beta (Aβ) insults and promoted neurite outgrowth activity in cultured neuronal cells and C. elegans models. These effects were linked to the modulation of the SIRT1/Nrf2 signaling pathway, which enhances antioxidant defenses. mdpi.compatsnap.com

Hepatoprotective Activities of this compound

This compound has been identified for its hepatoprotective activity. researchgate.net Research on Glochidion species extracts, which contain this compound, supports this protective role. For example, extracts of Glochidion hypoleucum have shown protective effects against acetaminophen-induced liver damage. nih.gov Similarly, Clerodendrum bungei, another plant from which this compound has been isolated, also exhibits hepatoprotective properties. scirp.org

The hepatoprotective mechanisms are often intertwined with antioxidant effects. Liver damage induced by various toxicants, such as carbon tetrachloride (CCl4), frequently involves the generation of free radicals and subsequent oxidative stress, including lipid peroxidation. mdpi.commdpi.com Therefore, the antioxidant capabilities of this compound, including its potential for free radical scavenging and modulation of oxidative stress pathways, are likely to be primary contributors to its hepatoprotective effects by mitigating cellular damage in the liver.

Regulation of Liver Cell Protection

This compound, found in various Glochidion species and Phyllanthus urinaria, has been recognized for its potential in liver protection. Crude extracts of Glochidion and their isolated compounds, including this compound, have demonstrated efficacy as agents for liver protection. researchgate.netscispace.com This hepatoprotective activity is generally attributed to mechanisms that involve inhibiting fat accumulation in the liver, reducing the secretion of inflammatory cytokines, and decreasing the release of apoptotic proteins. frontiersin.org Antioxidants, such as glutathione, play a critical role in safeguarding liver cells from damage induced by reactive oxygen species (ROS), which are implicated in liver injury and the progression to fibrosis. veterinary-practice.com

Impact on Liver Fibrosis and Viral Hepatitis Models

While the broader Glochidion genus is associated with liver protection researchgate.net, specific detailed research findings directly demonstrating this compound's impact on established liver fibrosis and viral hepatitis models are not extensively detailed in the current literature. However, understanding the mechanisms of liver fibrosis and viral hepatitis provides a context for this compound's potential. Liver fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) components, often triggered by chronic inflammation and injury, including that from viral hepatitis. frontiersin.orgnih.govamegroups.org Key processes in fibrosis include the activation of hepatic stellate cells (HSCs), which transform into myofibroblast-like cells that produce collagen. frontiersin.orgnih.gov Given this compound's reported anti-inflammatory and antioxidative properties buu.ac.thresearchgate.net, it could potentially influence these pathways by mitigating inflammation and oxidative stress, which are crucial drivers of liver injury and fibrosis progression. Animal models commonly used to study liver fibrosis include those induced by carbon tetrachloride (CCl4) or dimethylnitrosamine (DMN), which cause hepatocyte injury, inflammation, and HSC activation. nih.gov

Synergistic and Combinatorial Effects of this compound

This compound has demonstrated synergistic effects when combined with certain antibiotics, enhancing their antibacterial activity. In studies investigating its synergistic potential, this compound exhibited a partial synergistic effect with tetracycline (B611298) against Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853. buu.ac.thbuu.ac.th The Fractional Inhibitory Concentration Index (FICI) values for these combinations were 0.5156 and 0.5313, respectively, indicating a synergistic interaction. buu.ac.thbuu.ac.th Conversely, this compound did not show synergistic effects when combined with ampicillin (B1664943) against these same bacterial strains. buu.ac.thbuu.ac.th This highlights the specific nature of its synergistic interactions. The concept of synergistic drug combinations is crucial in modern medicine as it can lead to enhanced therapeutic efficacy and a reduction in adverse reactions, often allowing for lower doses of individual drugs. mdpi.comarxiv.org Such pharmacological advancements, including synergistic combinations, are encouraged for enhancing the efficacies of constituents derived from Glochidion species. researchgate.net

Table 1: Synergistic Effects of this compound with Tetracycline

| Bacterial Strain | Antibiotic Partner | Fractional Inhibitory Concentration Index (FICI) | Synergistic Effect |

| Escherichia coli ATCC 25922 | Tetracycline | 0.5156 | Partially Synergistic buu.ac.thbuu.ac.th |

| Pseudomonas aeruginosa ATCC 27853 | Tetracycline | 0.5313 | Partially Synergistic buu.ac.thbuu.ac.th |

| Escherichia coli ATCC 25922 | Ampicillin | Not reported as synergistic | No Synergistic Effect buu.ac.thbuu.ac.th |

| Pseudomonas aeruginosa ATCC 27853 | Ampicillin | Not reported as synergistic | No Synergistic Effect buu.ac.thbuu.ac.th |

Table 2: Antiproliferative Activity of this compound Against Lung Cancer Cell Lines

| Lung Cancer Cell Line | IC50 Value (µM) |

| NCI-H2087 | 4.12 nih.gov |

| HOP-62 | 2.01 nih.gov |

| NCI-H520 | 7.53 nih.gov |

| HCC-44 | 1.62 nih.gov |

| HARA | 4.79 nih.gov |

| EPLC-272H | 7.69 nih.gov |

| NCI-H3122 | 2.36 nih.gov |

| COR-L105 | 6.07 nih.gov |

| Calu-6 | 2.10 nih.gov |

Structure Activity Relationship Sar Studies of Glochidiol Analogues

Correlation between Triterpenoid (B12794562) Structural Features and Biological Efficacy

Glochidiol is a triterpenoid, a class of natural products characterized by a 30-carbon skeleton derived from six isoprene (B109036) units. nih.gov Research has consistently demonstrated this compound's strong antiproliferative activity against a range of human tumor cell lines, including MCF-7, NCI-H-460, and SF-268, primarily through the induction of apoptosis. plantaedb.com More specifically, this compound has shown potent antiproliferative effects against numerous lung cancer cell lines. mims.com

The antiproliferative activity of this compound against various lung cancer cell lines is summarized in the table below:

| Cell Line | IC₅₀ (µM) mims.com |

| NCI-H2087 | 4.12 |

| HOP-62 | 2.01 |

| NCI-H520 | 7.53 |

| HCC-44 | 1.62 |

| HARA | 4.79 |

| EPLC-272H | 7.69 |

| NCI-H3122 | 2.36 |

| COR-L105 | 6.07 |

| Calu-6 | 2.10 |

Identification of Key Pharmacophores for Target Interactions (e.g., Tubulin Binding)

A significant finding in the SAR of this compound is its mechanism of action involving the inhibition of tubulin polymerization. This compound exerts its anti-cancer effects by specifically targeting the colchicine (B1669291) binding site on tubulin. mims.com This interaction leads to the inhibition of tubulin polymerization in vitro, with an observed IC₅₀ value of 2.76 µM. mims.com

Further evidence supporting this specific interaction comes from immunofluorescence staining and EBI (extracellular binding inhibitor) competition assays, which collectively indicate that this compound interacts with tubulin at the colchicine binding site. mims.com Molecular docking analyses have provided atomic-level insights, revealing that this compound forms crucial hydrogen bonds with specific residues within the tubulin structure. mims.com The colchicine binding site itself is a complex pocket located between the α and β subunits of tubulin, characterized by three interconnected sub-pockets, which accommodate various anti-tubulin agents. The ability of this compound to bind to this established target highlights its potential as a novel colchicine binding site inhibitor. mims.com

Synthetic Modification Strategies for Activity Enhancement

While specific detailed synthetic modification strategies solely focused on this compound for activity enhancement are not extensively described in the provided information, the broader field of triterpenoid chemistry offers established approaches. The comparative activity data, indicating this compound's superior efficacy over analogues like glochidone (B111570) and 3-epithis compound, underscores the importance of its unique structural features. guidetopharmacology.org This suggests that future synthetic efforts could focus on preserving or enhancing these critical motifs.

Computational Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)

Computational approaches play a pivotal role in modern SAR analysis and drug discovery, offering efficient ways to predict and understand the interactions between chemical compounds and biological targets. Computer-Aided Drug Design (CADD) frequently employs Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking (MD) to accelerate the drug design process.

Molecular Docking (MD) : This technique generates potential binding poses and predicts the affinity between a ligand (like this compound) and its target protein (like tubulin). For this compound, molecular docking studies have been instrumental in confirming its binding to tubulin and identifying the specific residues with which it forms hydrogen bonds. mims.com This provides a structural basis for understanding the observed antitumor activities.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish mathematical correlations between a compound's chemical structure (represented by molecular descriptors) and its biological activity. These models enable the prediction of activity for new or modified compounds and help identify the structural features that are most critical for efficacy. While specific QSAR models for this compound were not detailed, computational analysis has generally confirmed the suitability of certain molecular skeletons for binding within the colchicine site of tubulin, thereby rationalizing their antitumor effects. Both molecular docking and QSAR contribute to identifying structural determinants that influence binding position and affinity, thereby guiding the rational design of more potent therapeutic agents.

Chemical Synthesis and Derivatization of Glochidiol

Strategies for Total Synthesis of Glochidiol

As of the current body of scientific literature, a completed total synthesis of this compound has not been reported. The construction of its lupane-type framework, characterized by a five-ring system and multiple stereocenters, requires a sophisticated and lengthy synthetic sequence. However, general strategies developed for other complex triterpenoids offer a roadmap for how the total synthesis of this compound might be approached.

Key challenges in the total synthesis of a lupane-type triterpenoid (B12794562) like this compound include the stereocontrolled formation of its multiple chiral centers and the construction of the E-ring with its characteristic isopropenyl group. Synthetic strategies would likely involve a convergent approach, where key fragments of the molecule are synthesized independently before being coupled together.

Hypothetical Key Stages in this compound Total Synthesis:

| Stage | Description | Key Reactions Envisioned |

| Core Skeleton Assembly | Construction of the polycyclic core, often involving strategic cyclization reactions. | Diels-Alder reactions, intramolecular aldol (B89426) condensations, or radical cyclizations. |

| Stereocenter Control | Precise installation of the numerous stereocenters found in the this compound structure. | Asymmetric catalysis, use of chiral auxiliaries, and substrate-controlled reactions. |

| Functional Group Installation | Introduction of the hydroxyl groups and the isopropenyl side chain at the appropriate positions. | Oxidations, reductions, and olefination reactions such as the Wittig or Julia-Kocienski olefination. |

These strategies, while not yet applied to the specific target of this compound, form the bedrock of modern natural product synthesis and represent the likely avenues through which a total synthesis could eventually be achieved.

Semi-synthesis of this compound Derivatives and Analogues

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a powerful tool for generating novel derivatives and analogues with potentially enhanced biological activities. While this compound itself can be isolated from various plant sources, including species of the Glochidion genus, there is limited specific reporting in the scientific literature on the semi-synthesis of its derivatives and analogues.

However, the chemical handles present in the this compound molecule, namely its hydroxyl groups, provide reactive sites for a variety of chemical transformations. These modifications could be used to probe the structure-activity relationships of this compound and to develop new compounds with improved properties.

Potential Semi-Synthetic Modifications of this compound:

| Modification Type | Reagents and Conditions | Potential Derivative/Analogue |

| Esterification | Acyl chlorides or acid anhydrides in the presence of a base. | This compound esters with varying acyl chains. |

| Etherification | Alkyl halides under basic conditions (e.g., Williamson ether synthesis). | This compound ethers. |

| Oxidation | Mild oxidizing agents (e.g., PCC, Swern oxidation). | Ketone or aldehyde analogues of this compound. |

| Glycosylation | Activation of a sugar donor and coupling with a this compound hydroxyl group. | This compound glycosides. |

The synthesis of such derivatives would be instrumental in exploring the therapeutic potential of the this compound scaffold.

Methodological Advancements in Triterpenoid Synthesis

One area of significant progress is the development of novel cyclization strategies to construct the polycyclic core of triterpenoids. Biomimetic approaches, which seek to mimic the enzymatic cyclization of squalene (B77637) oxide in nature, have shown particular promise. These methods often employ Lewis or Brønsted acids to trigger a cascade of ring-forming reactions from a linear precursor, potentially assembling a significant portion of the carbon skeleton in a single step.

Analytical Methodologies for Glochidiol Research

Quantitative Analysis of Glochidiol in Biological and Plant Matrices

Quantitative analysis is fundamental to determine the exact amount or concentration of this compound present in a given sample. This is particularly challenging in biological and plant matrices due to their inherent complexity and the presence of numerous co-existing compounds. Advanced chromatographic and spectroscopic techniques are employed to overcome these challenges, ensuring accurate and sensitive measurements.

High-Performance Liquid Chromatography (HPLC) coupled with Detection Techniques

High-Performance Liquid Chromatography (HPLC) is a widely utilized and powerful analytical technique for the separation and quantification of non-volatile and semi-volatile compounds, including triterpenoids like this compound, from complex plant and biological samples. HPLC enables systematic profiling of these complex mixtures and focuses on the identification and consistent evaluation of the identified compounds guidetopharmacology.orgontosight.ai.

For quantitative analysis, HPLC typically involves creating a calibration curve using standard samples of known concentrations. Unknown samples are then quantified by comparing their peak areas or heights to this curve ontosight.ai. The technique is highly efficient, offering rapid and superior analytical separation with high sample loading capacity guidetopharmacology.org. It is often coupled with various detection techniques to enhance sensitivity and specificity. For instance, fluorescence detection can be used for compounds with inherent fluorescence or those that can be derivatized to be fluorescent fishersci.atscienceopen.com. UV/Vis detectors are also commonly integrated, relying on the absorption properties of the analytes ontosight.ai. HPLC-based methods are considered sensitive, convenient, and reliable for quantification in diverse biological matrices, including plasma and tissue samples scienceopen.com.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and versatile analytical tool primarily used for the identification and quantification of volatile and semi-volatile compounds guidetopharmacology.orgfishersci.comwikipedia.org. It separates compounds based on their boiling points and interactions with the stationary phase in the GC column, while the MS component provides molecular weight and structural information through ionization and fragmentation guidetopharmacology.org. GC-MS is effective for lipid analysis and understanding metabolic pathways in plants guidetopharmacology.org. It allows for the detection of trace amounts of compounds in complex plant matrices, enabling accurate identification and quantification fishersci.com. While this compound is a triterpenoid (B12794562), which might be less volatile, GC-MS can be applied to analyze volatile components in plant extracts, and derivatization steps can sometimes be employed to make less volatile compounds amenable to GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a crucial technique for the analysis of non-volatile and polar compounds, making it particularly suitable for comprehensive phytochemical profiling of complex natural product mixtures fishersci.comfishersci.fi. LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and structural elucidation capabilities of tandem mass spectrometry. This hyphenated technique is routinely employed for the tentative identification of compounds in crude extracts and fractions of plants such as Glochidion velutinum, which is known to contain this compound fishersci.finih.govwikipedia.orgfishersci.cametabolomicsworkbench.org. It allows for the simultaneous quantification of multiple plant compounds in a single analysis, significantly accelerating profiling and providing comprehensive data on compound interactions fishersci.com. LC-MS/MS-based metabolomics analysis has successfully identified various classes of phytochemicals, including terpenoids, flavonoids, and fatty acids, in Glochidion velutinum extracts nih.govfishersci.cametabolomicsworkbench.orglabshare.cn.

Advanced Spectroscopic Methods for Quantification

Advanced spectroscopic methods play a significant role in both qualitative identification and quantitative analysis of chemical compounds by leveraging the interaction between light and matter conicet.gov.ar. These techniques provide unique spectral "fingerprints" that are specific to the molecular structure of substances, enabling selective identification and precise quantification conicet.gov.ar.

Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, is a powerful tool for structural elucidation and can also be used for quantitative analysis of intact compounds in plant extracts without the need for derivatization guidetopharmacology.orgresearchgate.net. Infrared (IR) spectroscopy is another method based on the absorption of infrared light by molecules, causing vibrations in their bonds, which can be used for quantitative analysis through the development of calibration models wikipedia.org. These methods, when applied to this compound research, offer detailed structural insights and contribute to accurate quantification within complex biological and plant matrices.

Metabolomic Profiling for this compound and Associated Compounds

Metabolomic profiling involves the unbiased detection, identification, and quantification of a wide range of low molecular weight metabolites present within various biological matrices fishersci.com. In the context of this compound research, metabolomic profiling is instrumental in establishing the comprehensive phytochemical profile of plants, such as Glochidion velutinum, from which this compound is isolated fishersci.finih.govwikipedia.orgfishersci.cametabolomicsworkbench.org.

Ecological and Environmental Context of Glochidiol Production

Influence of Ecological Factors on Glochidiol Accumulation in Plants

The accumulation of this compound, like other plant specialized metabolites (PSMs), is strictly controlled and affected by various biotic and abiotic factors nih.gov. These factors can influence the rate of photosynthesis and other physiological processes, which in turn impact the production of secondary metabolites cid-inc.comcid-inc.com.

Environmental stressors, encompassing both abiotic and biotic elements, significantly influence the formation and accumulation of secondary metabolites in plants nih.govd-nb.infomaxapress.commdpi.comresearchgate.net. Plants, being sessile organisms, have evolved complex mechanisms to produce these compounds as a means of defense, survival, and adaptation to less-than-ideal circumstances researchgate.netnih.gov.

Abiotic stressors, such as extreme temperatures (hot and cold), drought, salinity, ultraviolet (UV) radiation, and gaseous pollutants, can either increase or decrease the production of secondary metabolites, depending on the intensity of the stress and the plant's genetic structure d-nb.infomaxapress.commdpi.commdpi.commdpi.com. For instance, drought stress can alter plant growth and photosynthesis, leading to changes in biochemical features and potentially increasing the concentration of certain secondary metabolites maxapress.commdpi.com. Similarly, high light intensity can positively affect phytochemical accumulation, while temperature fluctuations can modulate secondary metabolite synthesis maxapress.commdpi.com.

Biotic stressors, including pathogens, pests, and herbivores, also trigger significant metabolic reprogramming in plants, activating defense mechanisms that involve the synthesis of various secondary metabolites nih.govmdpi.com. These compounds, such as phenolic compounds, can strengthen physical barriers and exhibit antimicrobial properties to prevent pathogen entry mdpi.com. The production of secondary metabolites in response to biotic stress is often mediated by signaling pathways, such as the ethylene, salicylic (B10762653) acid, and jasmonic acid pathways, which upregulate genes involved in their biosynthesis researchgate.net.

The mode of cultivation can also influence the content of medicinal components, including secondary metabolites, in plants mdpi.com. While specific detailed research findings on how different cultivation modes directly affect this compound content are limited in the provided search results, general principles regarding secondary metabolite accumulation apply. For instance, studies on other medicinal plants, such as Dendrobium officinale, have shown that ecological factors like soil total nitrogen, relative humidity, and temperature, which vary significantly across cultivation modes (e.g., greenhouse, bionic, wild), impact the accumulation of compounds like polysaccharides, total alkaloids, and total flavonoids mdpi.com. This suggests that the controlled or natural conditions of different cultivation modes would similarly affect this compound biosynthesis.

The optimization of pharmacological potential in medicinal plants necessitates a nuanced understanding of these factors, as cultivation success hinges on conditions dictating the production of vital compounds maxapress.com. This implies that tailored cultivation strategies could potentially optimize this compound content.

Role of this compound in Plant Defense Mechanisms and Chemical Ecology

This compound, as a triterpenoid (B12794562), contributes to the intricate network of plant defense mechanisms and plays a role in chemical ecology. Triterpenoids are a class of secondary metabolites known for their diverse biological activities ctdbase.org.

This compound has been reported to exhibit antimicrobial activity. For example, glochidol (a related compound) has shown antimicrobial activity against bacteria such as Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA) researchgate.net. More specifically, this compound itself has demonstrated antibacterial activity, inhibiting the growth of B. subtilis and MRSA buu.ac.th. This suggests its involvement in protecting plants against bacterial infections. Extracts from Glochidion zeylanicum, a plant known to contain this compound, have also been tested for antibacterial and antifungal activities against various organisms, with some extracts showing inhibitory effects tsijournals.com.

In the broader context of chemical ecology, this compound likely participates in the complex chemical interactions between plants and their environment, including interactions with herbivores and pathogens mdpi.comgithub.io. Chemical ecology focuses on understanding how chemical signals mediate interactions between organisms, influencing aspects like food source identification, prey location, and chemical defense mdpi.comgithub.io. Plant secondary metabolites are crucial in these interactions, acting as deterrents or toxins against herbivores and pathogens nih.govplant-herbivore-interactions.net. The presence of such compounds can influence herbivore foraging activity and serve as a form of indirect defense nih.gov.

While the provided information does not explicitly detail this compound's specific mechanisms in plant-herbivore interactions or allelopathy, its classification as a triterpenoid and the general understanding of secondary metabolites in plant defense strongly suggest its involvement. Triterpenoids, including this compound, are frequently isolated from Glochidion species, which are known for various medicinal properties and contain a wide array of phytochemicals that contribute to their biological activities researchgate.netresearchgate.net.

Future Research Trajectories and Translational Potential

Deepening Understanding of Molecular Mechanisms and Signaling Pathways

A critical future research trajectory for Glochidiol involves a more profound elucidation of its molecular mechanisms and the specific signaling pathways it modulates within biological systems. Current research has identified that this compound exerts its anti-cancer effects, in part, by targeting the colchicine (B1669291) binding site of tubulin, thereby inhibiting tubulin polymerization. This interaction leads to potent antiproliferative activity against various lung cancer cell lines. For instance, this compound demonstrated inhibitory concentrations (IC50) ranging from 1.62 µM to 7.69 µM across different lung cancer cell lines. nih.gov

Table 1: Antiproliferative Activity of this compound Against Lung Cancer Cell Lines (In Vitro) nih.gov

| Lung Cancer Cell Line | IC50 (µM) |

| HCC-44 | 1.62 |

| HOP-62 | 2.01 |

| Calu-6 | 2.10 |

| NCI-H3122 | 2.36 |

| NCI-H2087 | 4.12 |

| HARA | 4.79 |

| COR-L105 | 6.07 |

| NCI-H520 | 7.53 |

| EPLC-272H | 7.69 |

Beyond this established mechanism, future studies should investigate if this compound interacts with other crucial signaling pathways often dysregulated in diseases where it shows therapeutic promise, such as the PI3K/AKT/mTOR, NF-κB, STAT3, Notch, Wnt, and MAPK pathways. mdpi.comnih.govfrontiersin.orgmdpi.com Understanding these broader interactions will provide a comprehensive picture of this compound's pharmacological profile and facilitate the development of more targeted therapies. This could involve detailed proteomic analyses to identify protein targets and phosphoproteomic studies to map signaling cascades.

Exploration of Novel Pharmacological Targets

While this compound has shown potential in areas such as cytotoxicity, antioxidant activity, anti-inflammation, and neuron and liver protection, the identification of novel, specific pharmacological targets is essential for its advancement as a therapeutic agent. researchgate.net Given its triterpenoid (B12794562) nature, similar to other natural products, this compound likely interacts with multiple biological pathways. Future research should focus on high-throughput screening and target deconvolution strategies to pinpoint additional direct molecular targets beyond tubulin. This exploration could lead to the discovery of new therapeutic indications or more effective strategies for existing ones, potentially leveraging synergistic effects with other compounds. researchgate.netmdpi.comfrontiersin.org

Development of Advanced Delivery Systems (e.g., Nano-drug Formulations)

To enhance the efficacy and bioavailability of this compound, particularly for systemic administration and targeted delivery, the development of advanced delivery systems is highly encouraged. researchgate.net Nano-drug formulations, such as nanoparticles, liposomes, and polymeric systems, offer significant advantages. These systems can improve the solubility and stability of poorly soluble compounds like triterpenoids, prolong their half-life in the body, and enable precise targeting to specific tissues or cells, thereby increasing therapeutic efficiency and potentially reducing off-target effects. saapjournals.orgmdpi.comfrontiersin.orgnih.govmdpi.com For instance, nanoparticles can be functionalized with targeting ligands to direct this compound to cancer cells or inflammatory sites, overcoming biological barriers and maximizing its therapeutic index. frontiersin.org

Application of Omics Technologies (e.g., Proteomics, Transcriptomics) in this compound Research

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools to comprehensively understand the biological impact of this compound. humanspecificresearch.orgnih.govresearchgate.netnih.gov

Transcriptomics (e.g., RNA sequencing) can reveal global gene expression changes induced by this compound, identifying pathways activated or suppressed.

Proteomics can identify changes in protein expression and post-translational modifications, providing insights into direct and indirect protein targets and signaling pathway modulation.

Metabolomics can map alterations in cellular metabolic profiles, offering a functional readout of this compound's effects and identifying potential biomarkers of response or resistance. humanspecificresearch.orgnih.govresearchgate.netnih.gov For example, metabolomic profiling has already been applied to constituents from Glochidion velutinum, demonstrating its utility in characterizing the chemical composition and pharmacological activities within the genus. mdpi.com Integrating data from multiple omics platforms will provide a holistic view of this compound's action, accelerate the identification of novel drug targets, and facilitate biomarker discovery. nih.govnih.gov

Bioinformatics and In Silico Modeling for Drug Discovery

Bioinformatics and in silico modeling are indispensable tools for accelerating this compound research and drug discovery. patsnap.commicrobenotes.comnih.govnih.gov

Molecular Docking: As already demonstrated by studies showing this compound's hydrogen bonding with tubulin residues, molecular docking can predict binding affinities and interaction modes with potential protein targets. nih.gov

Virtual Screening: Large libraries of chemical compounds can be virtually screened to identify novel this compound analogs or synergistic compounds with similar or complementary activities. patsnap.commicrobenotes.com

Quantitative Structure-Activity Relationship (QSAR) Analysis: This can establish mathematical relationships between this compound's chemical structure and its biological activity, guiding the rational design of more potent and selective derivatives. patsnap.commicrobenotes.com

Pharmacophore Modeling: This technique defines the essential structural features required for this compound's activity, aiding in the design of new molecules with optimized interactions. patsnap.commicrobenotes.com

ADMET Prediction: In silico models can predict absorption, distribution, metabolism, excretion, and toxicity properties, helping to prioritize promising candidates early in the development pipeline and reduce experimental costs. patsnap.comdrugdiscoverytrends.com These computational approaches can significantly streamline the drug discovery process, reducing the time and resources required for lead identification and optimization. drugdiscoverytrends.com

Ethical Considerations in Natural Product Drug Development

The development of natural product-derived drugs like this compound necessitates careful consideration of ethical principles. Key ethical considerations include:

Beneficence and Non-maleficence: Ensuring that the development and eventual use of this compound-based therapies promote well-being and prevent harm. nih.gov This includes rigorous scientific validation of efficacy and safety. nih.gov

Patient Autonomy: Providing comprehensive and transparent information to patients regarding natural product-based treatments, allowing for informed decision-making. nih.gov

Quality and Standardization: Addressing the variability in chemical composition of natural products by implementing stringent quality control measures and standardization protocols to ensure consistent safety and efficacy. nih.govmdpi.comfrontiersin.org

Environmental Sustainability: Ensuring that the sourcing of Glochidion species is environmentally sustainable, preventing over-harvesting and promoting biodiversity conservation. nih.govmdpi.com

Benefit Sharing and Intellectual Property: Establishing equitable mechanisms for benefit sharing with indigenous communities or countries from which traditional knowledge or genetic resources are sourced, acknowledging their contributions and ensuring fair compensation. nih.govmdpi.com This also involves navigating complex intellectual property rights associated with natural product derivatives.

Scientific Validity and Risk Assessment: For clinical trials involving natural products, ensuring scientific validity in trial design and robust risk assessment are crucial, especially given the complex nature of extracts. researchgate.net

Adhering to these ethical guidelines will foster responsible innovation, build public trust, and ensure that the benefits of this compound research are realized in an equitable and sustainable manner.

Q & A

Q. What are the primary mechanisms underlying Glochidiol’s antitumor activity, and what experimental methods validate these mechanisms?

this compound induces apoptosis in tumor cells, as demonstrated by its suppression of MCF-7 (breast), NCI-H-460 (lung), and SF-268 (CNS) cell proliferation . Key methodologies include:

- MTT assays to quantify cell viability.

- Flow cytometry with Annexin V/PI staining to confirm apoptotic pathways.

- Caspase-3/7 activation assays to identify molecular triggers . Researchers should validate findings using multiple apoptosis markers and replicate across cell lines to ensure robustness.

Q. How should researchers select appropriate cell lines and animal models for this compound studies?

- Cell lines : Prioritize those with established sensitivity to triterpenoids (e.g., MCF-7, SF-268) . Justify choices based on cancer type and genetic profiles.

- Animal models : Use murine two-stage carcinogenesis models (e.g., TPA-induced skin tumors) to assess in vivo efficacy . Ensure ethical compliance with dosing and tumor monitoring protocols.

Q. What are the optimal storage and solubility conditions for this compound in experimental settings?

- Storage : Powder form at -20°C (stable for 3 years); dissolved in DMSO at -80°C (1-year stability) .

- Solubility : Pre-screen solvents (e.g., DMSO, ethanol) to avoid cytotoxicity artifacts. Include vehicle controls in assays.

Q. How can researchers design dose-response experiments to determine this compound’s IC50 values accurately?

- Use serial dilutions (e.g., 0.1–100 μM) and triplicate wells for statistical rigor.

- Validate with time-course assays to distinguish cytostatic vs. cytotoxic effects.

- Reference the EBV-EA inhibition study (IC50 = 290 mol ratio/32 pmol TPA) as a benchmark .

Advanced Research Questions

Q. How can discrepancies between this compound’s in vitro and in vivo efficacy be resolved?

- Pharmacokinetic (PK) studies : Assess bioavailability and metabolite activity.

- Tumor microenvironment models : Co-culture with stromal cells to mimic in vivo conditions.

- Multi-omics integration : Compare transcriptomic/proteomic profiles across models to identify resistance mechanisms .

Q. What strategies address contradictory data on this compound’s apoptotic pathways across studies?

- Cross-validate using Western blotting (e.g., Bcl-2/Bax ratios) and RNA interference (e.g., caspase knockdown).

- Perform meta-analyses of existing literature to identify confounding variables (e.g., cell line heterogeneity, assay protocols) .

Q. How can researchers investigate this compound’s synergies with existing chemotherapeutic agents?

- Use combination index (CI) assays (e.g., Chou-Talalay method) to quantify additive/synergistic effects.

- Prioritize agents with complementary mechanisms (e.g., DNA-damaging drugs + apoptosis inducers).

- Include toxicity screens to evaluate therapeutic windows.

Q. What methodologies are critical for validating this compound’s inhibition of Epstein-Barr virus (EBV) early antigen activation?

Q. What statistical approaches are recommended for analyzing this compound’s tumor suppression data in preclinical models?

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Use Kaplan-Meier survival curves for in vivo efficacy studies.

- Report confidence intervals and effect sizes to contextualize clinical relevance .

Methodological Guidelines

- Literature Review : Combine keyword searches (e.g., “this compound AND pharmacokinetics”) with backward/forward citation tracking to map research gaps .

- Experimental Reproducibility : Document batch-to-batch variability in this compound synthesis and storage conditions .

- Ethical Compliance : Adhere to institutional guidelines for animal studies, including tumor burden monitoring and humane endpoints .

For further details on assay protocols or data analysis, consult peer-reviewed methodologies in Nature Protocols or Cell Chemical Biology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.